Cas no 1955519-79-5 (1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride)

1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- (R)-1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- (S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- AK668421
- 1-(5-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE 2HCL
- (1S)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
- Y13385
- CS-0120758
- EN300-297766
- SCHEMBL3230301
- SB78767
- BS-15776
- 1955519-79-5
- AKOS030524858
- 1-(5-Fluoropyridin-2-yl)ethanamine diHCl
- 1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
-
- MDL: MFCD23379645
- インチ: 1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H
- InChIKey: HYHHMRDWSZCHPZ-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1=CN=C(C=C1)C(C)N
計算された属性
- 精确分子量: 212.0283319g/mol
- 同位素质量: 212.0283319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CZ509-200mg |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95+% | 200mg |
2074.0CNY | 2021-07-17 | |
Enamine | EN300-297766-0.5g |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95% | 0.5g |
$691.0 | 2023-09-06 | |
Enamine | EN300-297766-5g |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95% | 5g |
$2566.0 | 2023-09-06 | |
eNovation Chemicals LLC | D963489-100mg |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95% | 100mg |
$175 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CZ509-50mg |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95+% | 50mg |
829.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CZ509-250mg |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95+% | 250mg |
3314CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1225134-1g |
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride |
1955519-79-5 | 95% | 1g |
$1000 | 2024-06-03 | |
Enamine | EN300-297766-5.0g |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 5g |
$2566.0 | 2023-06-01 | ||
Enamine | EN300-297766-10g |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95% | 10g |
$3807.0 | 2023-09-06 | |
1PlusChem | 1P01B583-100mg |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride |
1955519-79-5 | 95+% | 100mg |
$284.00 | 2024-06-17 |
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochlorideに関する追加情報
Introduction to 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS No. 1955519-79-5)
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1955519-79-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a fluoropyridine core linked to an amine functional group, makes it a valuable scaffold for drug discovery and development.
The fluoropyridine moiety is particularly noteworthy, as fluorine atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In particular, the presence of a fluorine atom at the 5-position of the pyridine ring can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and efficacy. These attributes have made fluoropyridines a staple in modern medicinal chemistry, with applications spanning from oncology to central nervous system (CNS) disorders.
1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride itself has been studied for its potential role in modulating various biological pathways. The amine group at the 1-position provides a site for further chemical modification, allowing for the synthesis of more complex derivatives with tailored properties. The dihydrochloride salt form enhances solubility and stability, making it more amenable for formulation into pharmaceutical products.
Recent research has highlighted the significance of fluorinated pyridine derivatives in the development of small-molecule inhibitors targeting enzymes involved in disease pathways. For instance, studies have demonstrated that compounds bearing a fluoropyridin-2-yl group can exhibit potent inhibition against kinases and other enzymes relevant to cancer metabolism. The amine functionality further extends the utility of this scaffold by enabling interactions with other biological molecules, such as proteins and nucleic acids.
In the context of oncology research, 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential as an anti-proliferative agent. Preliminary studies suggest that this compound may interfere with key signaling pathways involved in tumor growth and survival. The fluorine atom's ability to enhance binding affinity could be leveraged to design molecules that selectively target cancer cells while minimizing off-target effects.
The synthesis of 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves multi-step organic reactions, typically starting from commercially available fluoropyridine precursors. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-nitrogen bond efficiently. The final step often involves salt formation with hydrochloric acid to improve handling properties.
The pharmacological profile of this compound is under active investigation in academic and industrial research settings. In vitro assays have shown promising activity against various disease-relevant targets, prompting further exploration into its mechanism of action. Researchers are particularly interested in understanding how the fluoropyridin-2-yl group interacts with biological targets and how modifications to the amine moiety can enhance therapeutic efficacy.
One area of interest is the modulation of neurotransmitter receptors using fluorinated pyridines. Pyridine derivatives are known to interact with receptors in the central nervous system, making them candidates for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. The unique electronic properties imparted by the fluorine atom may fine-tune receptor binding interactions, leading to improved drug performance.
From a computational chemistry perspective, virtual screening and molecular modeling techniques have been instrumental in identifying promising derivatives of 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride. These methods allow researchers to predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments. The integration of machine learning algorithms has further accelerated this process by enabling rapid de novo design and property prediction.
The regulatory landscape for novel pharmaceutical compounds like 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride is stringent but well-defined. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. Preclinical studies involving cell culture assays, animal models, and pharmacokinetic evaluations are essential steps in this process.
Industrial-scale production of such compounds demands rigorous quality control measures to ensure batch-to-batch consistency. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify purity and structural integrity.
The future prospects for 1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride hinge on continued research into its biological activity and potential therapeutic applications. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target pathological processes. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into tangible medical breakthroughs.
In summary,1-(5-fluoropyridin-2-ylenthanaminedihydrochloride (CAS No. 19555197985 is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics across multiple disease areas including oncology,CNS disorders,and metabolic diseases.Further exploration into its pharmacological properties promises exciting advancements in medicine.
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